(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride discovery and history
(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride discovery and history
An In-depth Technical Guide on (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride: Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is insatiable. Among these, non-proteinogenic amino acids have carved out a significant niche, offering unique steric and electronic properties that are invaluable for tailoring the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. (S)-2-Amino-4,4-dimethylpentanoic acid, commonly known as L-tert-Leucine, and its hydrochloride salt, stands out as a premier example. Its defining feature, the bulky tert-butyl group, imparts significant steric hindrance, making it a powerful tool for inducing asymmetry in chemical transformations and a key component in the architecture of complex drug molecules. This guide provides an in-depth exploration of the historical development, synthetic evolution, and diverse applications of this pivotal chiral intermediate, tailored for researchers, scientists, and professionals in drug development.
The Genesis of a Chiral Workhorse: A History of Synthesis
The burgeoning field of medicinal chemistry, particularly in the development of antiviral and anti-cancer agents, spurred the need for more efficient and scalable synthetic routes.[2][3] This demand catalyzed a shift towards asymmetric synthesis and biocatalysis, marking a new era in the production of L-tert-Leucine. The development of enzymatic methods, in particular, has been a game-changer, offering high enantioselectivity, mild reaction conditions, and a more environmentally friendly footprint compared to their chemical counterparts.[4] Today, the synthesis of (S)-2-Amino-4,4-dimethylpentanoic acid is a showcase of the synergy between traditional organic chemistry and modern biotechnology.
Synthetic Methodologies: A Tale of Two Disciplines
The synthesis of enantiomerically pure (S)-2-Amino-4,4-dimethylpentanoic acid can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired scale, cost considerations, and the available expertise and equipment.
Chemical Synthesis: Precision in the Flask
Asymmetric chemical synthesis offers a high degree of control and predictability. One of the elegant approaches involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as pseudoephedrine, allows for the introduction of the neopentyl group with a high degree of stereocontrol.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This protocol is based on the principles of asymmetric alkylation of pseudoephedrine glycinamide, a method known for its high diastereoselectivity.[5]
Step 1: Preparation of the Chiral Glycinamide Substrate
-
(S,S)-(+)-Pseudoephedrine is reacted with glycine methyl ester to form the corresponding pseudoephedrine glycinamide. This reaction typically proceeds without the need for protecting the glycine's amino group.[5]
Step 2: Diastereoselective Alkylation
-
The pseudoephedrine glycinamide is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the α-carbon of the glycine moiety, forming a chiral lithium enolate.
-
Neopentyl bromide is then added as the electrophile. The bulky pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of the desired product.
-
The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride.
Step 3: Hydrolysis and Isolation of the Product
-
The alkylated pseudoephedrine amide is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and liberate the free amino acid.
-
The (S)-2-Amino-4,4-dimethylpentanoic acid is then isolated and purified. The chiral auxiliary can often be recovered and recycled.
-
To obtain the hydrochloride salt, the free amino acid is dissolved in a suitable solvent and treated with hydrochloric acid.
Caption: Asymmetric synthesis workflow for L-tert-Leucine.
Enzymatic Synthesis: Nature's Catalytic Power
Enzymatic methods have become increasingly prevalent for the synthesis of L-tert-Leucine due to their exceptional enantioselectivity (>99% ee), mild operating conditions, and reduced environmental impact.[4] The most common approach is the reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH).
Key Principles of LeuDH-Catalyzed Synthesis
Leucine dehydrogenase (EC 1.4.1.9) is an NAD⁺-dependent enzyme that catalyzes the reversible oxidative deamination of branched-chain L-amino acids.[6] For synthetic purposes, the reverse reaction, reductive amination, is exploited. In the presence of ammonia and the reduced cofactor NADH, LeuDH stereoselectively converts the α-keto acid, trimethylpyruvate, into L-tert-Leucine.[2]
A critical aspect of this process is the regeneration of the expensive NADH cofactor. This is typically achieved by coupling the primary reaction with a secondary enzymatic reaction. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, concomitantly reducing NAD⁺ to NADH. Alternatively, glucose dehydrogenase (GDH) can be employed to oxidize glucose.
Experimental Protocol: Whole-Cell Biocatalysis for L-tert-Leucine Production
This protocol describes a whole-cell biocatalysis approach, which circumvents the need for enzyme purification and cofactor addition by using engineered E. coli cells that co-express both LeuDH and a cofactor-regenerating enzyme like GDH.[2][4]
Step 1: Preparation of the Biocatalyst
-
E. coli cells are engineered to co-express the genes for Leucine Dehydrogenase and Glucose Dehydrogenase.
-
The cells are cultured in a suitable growth medium and induced to express the enzymes.
-
The cells are then harvested by centrifugation and can be used directly as a whole-cell biocatalyst.
Step 2: Bioconversion Reaction
-
A reaction vessel is charged with water, glucose (as the co-substrate for cofactor regeneration), trimethylpyruvate (the substrate), and an ammonium salt (e.g., NH₄Cl) as the amine source.[4]
-
The pH of the mixture is adjusted to an optimal range for the enzymes (typically around 8.0-8.5).
-
The whole-cell biocatalyst is added to the reaction mixture.
-
The reaction is maintained at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The pH is monitored and adjusted as needed, often with the addition of aqueous ammonia, which also serves as the amine donor.[4]
Step 3: Product Isolation and Conversion to Hydrochloride Salt
-
Upon completion of the reaction (monitored by HPLC), the biocatalyst is removed by centrifugation or filtration.
-
The resulting solution is typically acidified to precipitate proteins, which are then removed.
-
The pH of the supernatant is adjusted to the isoelectric point of L-tert-Leucine (around 5.9) to induce crystallization.[4]
-
The crystalline L-tert-Leucine is collected by filtration.
-
To obtain the hydrochloride salt, the purified L-tert-Leucine is dissolved in a minimal amount of water, and a stoichiometric amount of concentrated hydrochloric acid is added. The solution is then concentrated, and the hydrochloride salt is crystallized, often by the addition of a less polar solvent like isopropanol.
Caption: Coupled enzymatic system for L-tert-Leucine synthesis.
Physicochemical Properties and Characterization
The hydrochloride salt of (S)-2-Amino-4,4-dimethylpentanoic acid is a white crystalline solid that is generally more soluble in aqueous solutions than its free amino acid form.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄ClNO₂ | [7] |
| Molecular Weight | 167.63 g/mol | [7] |
| CAS Number | 139163-43-2 | [7] |
| Melting Point | >300 °C | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Storage | Room temperature, under inert atmosphere | [7][8] |
Applications in Drug Discovery and Asymmetric Catalysis
The unique steric bulk of the tert-butyl group makes L-tert-Leucine a highly sought-after building block in several areas of chemical science.
Pharmaceutical Intermediates
L-tert-Leucine is a key precursor for a variety of active pharmaceutical ingredients (APIs). Its incorporation into a drug candidate can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, its hydrophobicity can improve membrane permeability.
-
Anti-HIV Agents: It is a crucial component in the synthesis of protease inhibitors, where the bulky side chain can effectively interact with the hydrophobic pockets of the enzyme's active site.[2]
-
Anti-Cancer Drugs: L-tert-Leucine derivatives are being investigated for their potential as anti-tumor agents.[2][3]
-
Synthetic Cannabinoid Receptor Agonists (SCRAs): In the field of neuroscience research, L-tert-Leucine amides have been used to create potent and selective ligands for cannabinoid receptors. Structure-activity relationship studies have shown that the tert-leucinamide moiety often confers higher affinity and potency compared to other amino acid-derived side chains.[9]
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The well-defined stereochemistry and steric hindrance of L-tert-Leucine make it an excellent starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis.
-
Chiral Ligands: It is a precursor for the synthesis of ligands like (S)-tert-butylPHOX, which are used in transition metal-catalyzed asymmetric reactions.
-
Organocatalysis: The bulky side chain serves as an effective stereodirecting group in organocatalysts, facilitating a wide range of enantioselective transformations.[2]
| Application Area | Example | Significance |
| Antiviral Drugs | HIV Protease Inhibitors | The tert-butyl group mimics the side chain of leucine or valine, providing crucial hydrophobic interactions within the enzyme active site.[2] |
| Oncology | Novel Anti-Cancer Agents | Incorporation can enhance metabolic stability and cellular uptake.[2][3] |
| Neuroscience | Synthetic Cannabinoid Receptor Agonists (e.g., ADB-BUTINACA) | The L-tert-leucinamide side chain is a key structural feature for high potency at CB1 and CB2 receptors.[9] |
| Asymmetric Catalysis | (S)-tert-butylPHOX Ligand | Used in highly enantioselective metal-catalyzed reactions. |
Conclusion and Future Outlook
(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride has transitioned from a synthetically challenging curiosity to a readily accessible and indispensable tool in the arsenal of medicinal and synthetic chemists. The evolution of its synthesis, from classical resolution to highly efficient enzymatic processes, highlights the progress in chemical sciences. As the pursuit of more complex and stereochemically defined molecules continues, the importance of chiral building blocks like L-tert-Leucine will only grow. Its unique structural properties ensure its continued role in the development of next-generation pharmaceuticals and novel catalytic systems, making it a cornerstone of modern asymmetric chemistry.
References
- Gopishetty, S., et al. (2008). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology and Bioprocess Engineering, 13(6), 693-698.
- ChemicalBook. (n.d.). L-tert-Leucine synthesis. ChemicalBook.
- Cui, Y., et al. (2021). Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for L-tert-leucine synthesis.
- Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
- Hashimoto, S., et al. (1981). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of .beta.-substituted aldehydes via 1,4-addition of Grignard reagents to chiral .alpha.,.beta.-unsaturated aldimines. Journal of the American Chemical Society, 103(25), 7555-7557.
- Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
- Ghisalba, O., et al. (1985). Enzyme-assisted Preparation of D-tert.Leucine.
- Ouyang, L., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.
- Sigma-Aldrich. (n.d.). L-tert-Leucine 99 20859-02-3. Sigma-Aldrich.
- ChemicalBook. (2022). L-tert-Leucine hydrochloride | 139163-43-2. ChemicalBook.
- Myers, A. G., et al. (2004). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses.
- TCI Chemicals. (n.d.). L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7. TCI Chemicals.
- Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(1), 113-124.
Sources
- 1. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]
- 4. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 7. L-tert-Leucine hydrochloride | 139163-43-2 [chemicalbook.com]
- 8. L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
